Tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate
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Overview
Description
Tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.4 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with phenyl and tert-butyl groups. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of tert-butyl bromoacetate with 6,6-dimethyl-2-oxo-4-phenylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
Tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate can be compared with similar compounds such as:
Tert-butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate: This compound has a similar morpholine ring structure but with different substituents, leading to distinct reactivity and applications.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Another related compound with a piperidine ring, used in different synthetic and research contexts.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific scientific and industrial applications.
Properties
Molecular Formula |
C18H25NO4 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)22-15(20)11-14-16(21)23-18(4,5)12-19(14)13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 |
InChI Key |
PDRPEPJMEHOMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(C(=O)O1)CC(=O)OC(C)(C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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